ADPRT-IN-1

Description

BenchChem offers high-quality ADPRT-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ADPRT-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

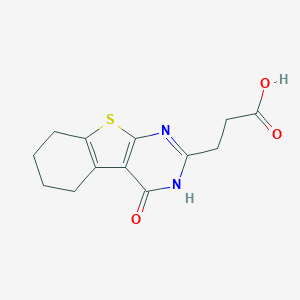

IUPAC Name |

3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-10(17)6-5-9-14-12(18)11-7-3-1-2-4-8(7)19-13(11)15-9/h1-6H2,(H,16,17)(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYIZUTYDFCUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352246 | |

| Record name | 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109164-47-8 | |

| Record name | 1,4,5,6,7,8-Hexahydro-4-oxo[1]benzothieno[2,3-d]pyrimidine-2-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109164-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: PARP1, The Guardian of the Genome

An In-Depth Technical Guide to the Mechanism of Action of PARP1 Inhibitors in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific information for a compound designated "ADPRT-IN-1". Therefore, this technical guide will elucidate the core mechanism of action of potent, selective Poly(ADP-ribose) Polymerase 1 (PARP1) inhibitors as a representative example. The principles and methodologies described are broadly applicable to the study of this class of compounds.

Poly(ADP-ribose) Polymerase 1 (PARP1), also known as ADP-ribosyltransferase Diphtheria Toxin-like 1 (ARTD1), is a critical enzyme in the cellular response to DNA damage.[1] It functions as a primary sensor for DNA strand breaks, particularly single-strand breaks (SSBs), which are among the most common forms of DNA damage.[2] Upon detecting a break, PARP1 binds to the damaged site, triggering its catalytic activity. Using NAD+ as a substrate, PARP1 synthesizes and covalently attaches long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, such as histones.[1][3] This process, known as PARylation, creates a negatively charged scaffold that recruits a cohort of DNA repair factors to the damage site, initiating repair pathways such as Base Excision Repair (BER).[1][4]

The inhibition of PARP1 has emerged as a powerful therapeutic strategy, particularly in oncology.[2][5] PARP inhibitors (PARPi) were the first clinically approved drugs designed to exploit the genetic concept of "synthetic lethality".[6] This guide provides a detailed overview of the core mechanisms of action of PARP1 inhibitors, their specific roles in key DNA repair pathways, quantitative measures of their potency, and detailed protocols for their characterization.

Core Mechanism of Action: A Dual Threat

PARP1 inhibitors disrupt DNA repair through two primary, interconnected mechanisms: catalytic inhibition and PARP trapping .[1]

Catalytic Inhibition

PARP1 inhibitors are small molecules that function as structural mimics of the nicotinamide (B372718) moiety of NAD+. They bind to the catalytic domain of PARP1, competitively inhibiting the binding of NAD+ and thereby blocking the synthesis of PAR chains.[1] This abrogation of PARylation prevents the recruitment of downstream DNA repair proteins, such as XRCC1, to the site of an SSB.[1][7] Consequently, the repair process is stalled, leading to the persistence of unrepaired SSBs.[2]

PARP Trapping

Beyond simply inhibiting its catalytic function, a more potent cytotoxic mechanism of PARPi is the "trapping" of the PARP1 enzyme on the DNA.[8][9] Normally, after synthesizing PAR chains (auto-PARylation), the accumulation of negative charge causes PARP1 to lose its affinity for DNA, allowing it to dissociate and grant access to the repair machinery.[10] By preventing auto-PARylation, PARP inhibitors lock the PARP1-inhibitor complex onto the DNA at the site of the break.[8][10] This trapped complex is a significant physical obstacle to DNA metabolism, obstructing DNA repair, replication, and transcription.[8][9] The potency of different PARP inhibitors in trapping PARP often correlates more closely with their cancer-killing ability than their catalytic inhibition alone.[8][9]

Role in Specific DNA Repair Pathways

The therapeutic effect of PARP1 inhibitors is context-dependent, primarily leveraging defects in other DNA repair pathways.

Base Excision Repair (BER)

PARP1 is a cornerstone of the BER pathway.[4][7] BER corrects damage to single bases caused by oxidation, alkylation, or deamination. The process creates an SSB intermediate, which is recognized by PARP1.[7][11] Activated PARP1 then recruits the scaffold protein XRCC1, which in turn coordinates the downstream BER machinery, including DNA polymerase β (Polβ) and DNA ligase III, to process and seal the break.[3] By inhibiting PARP1, PARPi prevent the efficient recruitment of XRCC1 and other factors, leading to an accumulation of unrepaired BER intermediates, which are toxic to the cell.[7][11]

Homologous Recombination (HR) and Synthetic Lethality

The most profound therapeutic application of PARP inhibitors lies in their synthetic lethal interaction with defects in the Homologous Recombination (HR) pathway.[6][12] HR is a high-fidelity repair mechanism for DNA double-strand breaks (DSBs), which are particularly dangerous lesions.[2] Genes such as BRCA1 and BRCA2 are essential for HR.[12]

While PARP1 is not directly required for HR, its inhibition creates the specific lesions that HR-deficient cells cannot survive.[13][14] The unrepaired SSBs that accumulate due to PARP inhibition can cause replication forks to stall and collapse during S-phase, generating one-ended DSBs.[2][12]

-

In HR-proficient (normal) cells: These DSBs are efficiently and accurately repaired by the HR machinery, and the cells survive.

-

In HR-deficient (e.g., BRCA1/2 mutant) cells: The cells are unable to repair these DSBs through high-fidelity HR.[15] They are forced to rely on error-prone pathways, leading to gross genomic instability and, ultimately, cell death.[5][12]

This selective killing of cancer cells with a pre-existing HR defect, while sparing normal cells, is the definition of synthetic lethality and forms the therapeutic window for PARP inhibitors.[6][16]

Quantitative Analysis of PARP1 Inhibition

The potency of PARP inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) in biochemical assays (measuring catalytic inhibition) and cell-based assays (measuring cytotoxicity). The ability to trap PARP can also be quantified and often differs significantly between inhibitors.[9][17]

| Inhibitor | PARP1 Catalytic IC₅₀ (nM) | PARP2 Catalytic IC₅₀ (nM) | Relative PARP Trapping Potency | Cell Line Example (Cytotoxicity) |

| Olaparib | ~1 - 5 | ~1 | +++ | Ovarian Cancer (HGSOC)[18] |

| Rucaparib | ~1 | ~0.3 | +++ | Ovarian Cancer (HGSOC)[19] |

| Niraparib | ~2 - 4 | ~2 | ++++ | DT40, DU145[20][21] |

| Talazoparib | ~0.5 - 1 | ~0.2 | +++++ | HeLa, DLD1[17] |

| Veliparib | ~2 - 5 | ~4 | + | DT40, DU145[20][22] |

| Note: IC₅₀ values are approximate and can vary based on assay conditions. Data compiled from multiple sources.[17][18][19][20][21][22] Trapping potency is a relative comparison. |

Key Experimental Methodologies

Characterizing the mechanism of a novel PARP1 inhibitor requires a suite of biochemical and cell-based assays.

Protocol 1: PARP1 Chromatin Trapping Assay

This assay quantifies the amount of PARP1 that becomes trapped on chromatin after inhibitor treatment.[1][20]

Objective: To measure the dose-dependent ability of an inhibitor to trap PARP1 on cellular chromatin.

Methodology:

-

Cell Culture & Treatment: Plate cells (e.g., HeLa, DU145) and allow them to adhere. Treat cells with a serial dilution of the test inhibitor for 2-4 hours. Include a vehicle (DMSO) control.

-

DNA Damage: To maximize PARP1 binding, induce DNA damage by treating cells with a short pulse of an alkylating agent (e.g., 0.01% methyl methanesulfonate, MMS) for the final 15-30 minutes of inhibitor incubation.[1]

-

Cell Lysis and Fractionation:

-

Wash cells with cold PBS.

-

Lyse cells in a buffer containing a mild, non-ionic detergent (e.g., Triton X-100) to release soluble cytoplasmic and nuclear proteins.

-

Centrifuge the lysate at low speed (e.g., 1,500 x g) to pellet the chromatin and associated proteins. The supernatant contains the soluble fraction.

-

-

Western Blot Analysis:

-

Wash the chromatin pellet.

-

Resuspend both the soluble fraction and the chromatin pellet in SDS-PAGE loading buffer and boil.

-

Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).

-

-

Quantification: Use densitometry to quantify the intensity of the PARP1 band in the chromatin fraction relative to the Histone H3 loading control. Plot the increase in chromatin-bound PARP1 against the inhibitor concentration.

Protocol 2: Immunofluorescence for RAD51 Foci Formation

This assay is a functional measure of HR competence. A failure to form RAD51 foci after DNA damage indicates a deficient HR pathway.[23]

Objective: To assess the HR status of a cell line or to determine if a compound affects HR, by visualizing the recruitment of RAD51 to sites of DSBs.

Methodology:

-

Cell Seeding: Seed cells (e.g., U2OS, HeLa) onto sterile glass coverslips in a multi-well plate and allow them to attach overnight.[23]

-

Inhibitor Treatment (Optional): If testing a compound's effect on HR, pre-incubate cells with the inhibitor for 2-4 hours.

-

Induction of DNA Damage: Induce DSBs by treating cells with ionizing radiation (e.g., 10 Gy) or a chemical agent (e.g., Mitomycin C).[23][24]

-

Recovery: Allow cells to recover for 4-8 hours post-damage to permit RAD51 foci formation.[23]

-

Fixation and Permeabilization:

-

Immunostaining:

-

Wash with PBS and block non-specific sites with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.[23]

-

Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in blocking buffer, typically overnight at 4°C.[23][25]

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature, protected from light.[23]

-

-

Nuclear Staining and Mounting:

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.[23]

-

Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Quantification:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the results by counting the number of cells with a defined threshold of foci (e.g., >5 foci per nucleus) across at least 100-200 cells per condition.[24]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of PARP1, PARP2 & PARP3 on the Base Excision Repair of Nucleosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. academic.oup.com [academic.oup.com]

- 12. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Poly(ADP-ribose) polymerase (PARP-1) has a controlling role in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]

- 16. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays [jove.com]

The PARP1 Inhibitor Olaparib: A Technical Guide to its Role in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This technical guide provides an in-depth overview of the mechanism of action of the PARP1 inhibitor Olaparib (B1684210), focusing on its effects on the DNA damage response (DDR) pathway. This document details the core mechanisms of catalytic inhibition and PARP trapping, presents quantitative data on its cellular effects, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways.

Mechanism of Action: Catalytic Inhibition and PARP Trapping

Olaparib exerts its cytotoxic effects through a dual mechanism of action: inhibition of PARP1's catalytic activity and the trapping of PARP1 on DNA.[1]

-

Catalytic Inhibition: Olaparib competitively binds to the NAD+ binding site of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[2] This inhibition hampers the recruitment of downstream DNA repair factors to the site of SSBs, leading to their accumulation.[2]

-

PARP Trapping: Beyond enzymatic inhibition, Olaparib stabilizes the interaction between PARP1 and DNA at the site of a break.[1][3] This "trapping" of the PARP1-DNA complex is a more potent driver of cytotoxicity than catalytic inhibition alone.[3] The trapped complexes are significant obstacles to DNA replication, leading to the collapse of replication forks and the formation of more deleterious double-strand breaks (DSBs).[2]

This dual action leads to a phenomenon known as synthetic lethality . In cancer cells with deficient homologous recombination (HR) repair, often due to BRCA1/2 mutations, the DSBs generated by Olaparib treatment cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[2][4] In contrast, healthy cells with functional HR can repair these DSBs and are less susceptible to Olaparib's effects.[5]

Quantitative Data on the Effects of Olaparib

The cellular effects of Olaparib have been extensively quantified across various cancer cell lines. The following tables summarize key data points related to its potency and impact on DNA damage markers.

Table 1: Olaparib IC50 Values in Selected Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | Olaparib IC50 (µM) | Reference |

| MCF7 | Breast Cancer | Proficient | 10 | [6] |

| MDA-MB-231 | Breast Cancer | Proficient | 14 | [6] |

| HCC1937 | Breast Cancer | Deficient (BRCA1) | 150 | [6] |

| PEO1 | Ovarian Cancer | Deficient (BRCA2) | 25.0 | [7] |

| PEO4 | Ovarian Cancer | Proficient | More sensitive than PEO1 | [8] |

| PEO1-OR | Ovarian Cancer | Deficient (BRCA2, Olaparib-resistant) | 82.1 | [7] |

| ES-2 | Ovarian Cancer | Proficient | 25 | [9] |

| OVCAR8 | Ovarian Cancer | Deficient (BRCA1 methylated) | 2 | [9] |

| DLD-1 | Colorectal Cancer | Proficient | Not specified, but used at 1 µM | [10] |

| UWB1.289 | Ovarian Cancer | Deficient (BRCA1) | Not specified, but used at 10 µM |

Table 2: Olaparib-Induced DNA Damage Markers

| Cell Line | Treatment | Endpoint | Fold Change/Observation | Reference |

| DLD-1 | 4 Gy IR +/- 1 µM Olaparib | γH2AX foci at 24h | Significant increase with combination | [10] |

| Lymphoblastoid cells (BRCA1 heterozygous) | 2 Gy IR + 5 µM Olaparib | γH2AX foci at 24h | Significant retention of foci | [11][12] |

| UWB1.289 MUT | 10 µM Olaparib for 72h | RAD51 foci | Statistically significant increase | |

| HEC-6 | 10 µM Olaparib for 24h | γH2AX and RAD51 foci | Induction of both γH2AX and RAD51 foci | [13] |

| Colorectal Cancer Cells | Olaparib + Oxaliplatin (B1677828) | γH2AX foci | More γH2AX foci than either drug alone | [14] |

Table 3: PARP Trapping Efficiency of Olaparib

| PARP Inhibitor | Relative PARP Trapping Potency | Reference |

| Olaparib | More potent than Veliparib, less than Talazoparib | [3][15] |

| Veliparib | Weakest trapping agent | [3][15] |

| MK-4827 | Similar to Olaparib | [3] |

| Talazoparib | Most potent trapping agent | [15] |

Signaling Pathways Modulated by Olaparib

Olaparib's primary target is PARP1, but its downstream effects ripple through the entire DNA damage response network.

Inhibition of Single-Strand Break Repair

In normal cells, PARP1 detects SSBs and synthesizes PAR chains, which recruit the machinery for base excision repair (BER). Olaparib blocks this initial step.

Induction of Double-Strand Breaks and Activation of DDR Kinases

The accumulation of unrepaired SSBs leads to replication fork collapse and the formation of DSBs. These DSBs activate the master DDR kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.

References

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Basal expression of RAD51 foci predicts olaparib response in patient-derived ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brunel University Research Archive: The PARP-1 inhibitor Olaparib causes retention of γ-H2AX foci in BRCA1 heterozygote cells following exposure to gamma radiation [bura.brunel.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Combined olaparib and oxaliplatin inhibits tumor proliferation and induces G2/M arrest and γ-H2AX foci formation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. academic.oup.com [academic.oup.com]

Investigating the Cellular Targets of ADPRT-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADP-ribosylation is a critical post-translational modification involved in a myriad of cellular processes, most notably the DNA damage response (DDR). Enzymes that catalyze this reaction, ADP-ribosyltransferases (ADPRTs), particularly Poly(ADP-ribose) Polymerase 1 (PARP1), have emerged as significant targets for cancer therapy. This guide provides a comprehensive overview of the cellular targets and mechanism of action of ADPRT-IN-1, a representative potent and selective ADP-ribosyltransferase inhibitor. By leveraging data from well-characterized PARP inhibitors such as Olaparib and Talazoparib, this document details the binding affinities, relevant signaling pathways, and the experimental protocols required to identify and validate its cellular targets.

Introduction: The Role of ADP-Ribosylation in Cellular Signaling

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis.[1] PARP1, the most abundant and well-studied member, acts as a primary sensor for DNA damage.[2][3] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate NAD+.[1][4] These PAR chains function as a scaffold, recruiting other DNA repair proteins to the site of damage to orchestrate the repair process, primarily through the base excision repair (BER) pathway.[5]

Inhibition of PARP enzymatic activity has become a cornerstone of targeted cancer therapy.[6] In cancers with mutations in key DNA repair genes like BRCA1 or BRCA2, which are essential for the high-fidelity homologous recombination (HR) pathway that repairs double-strand breaks (DSBs), the cells become heavily reliant on PARP-mediated repair for survival.[7][8][9] When PARP is inhibited in these cells, unrepaired SSBs accumulate and degenerate into toxic DSBs during DNA replication.[5] The deficient HR pathway cannot repair these DSBs, leading to genomic instability and cell death through a concept known as synthetic lethality.[10][11] ADPRT-IN-1 is an exemplar of a new generation of inhibitors designed to exploit this vulnerability.

Cellular Targets and Binding Affinity of ADPRT-IN-1

The primary cellular targets of ADPRT-IN-1 are the Poly(ADP-ribose) Polymerase enzymes, PARP1 and PARP2. However, as with many small molecule inhibitors, off-target effects can occur. Tankyrase 1 (TNKS1), another member of the PARP family, has been identified as a significant off-target for some inhibitors.[12] The binding affinity and inhibitory concentration are critical parameters for characterizing the potency and selectivity of ADPRT-IN-1.

Data Presentation: Comparative Inhibitor Affinities

The following table summarizes the binding affinities and inhibitory concentrations of several well-characterized PARP inhibitors, which serve as a benchmark for the expected performance of ADPRT-IN-1.

| Inhibitor | Primary Target(s) | Key Off-Target | Kd (nM) | IC50 (nM) | Dissociative Half-Life (t1/2) | Reference |

| Olaparib | PARP1, PARP2 | - | 1 (PARP1) | 1 (PARP1), 1.2 (PARP2) | Hours | [4][12] |

| Talazoparib | PARP1, PARP2 | TNKS1 | Comparable to Olaparib for PARP1 | - | Hours | [12] |

| Niraparib | PARP1, PARP2 | - | 7-10x weaker than Olaparib | - | Minutes | [4][12] |

| Veliparib | PARP1, PARP2 | PIM1, CDK9 | 7-10x weaker than Olaparib | 2-4 (PARP1), 2-4 (PARP2) | Minutes | [12][13] |

| Pamiparib | PARP1, PARP2 | - | - | 0.83 (PARP1), 0.11 (PARP2) | - | [13] |

Note: Kd and IC50 values can vary depending on the specific assay conditions.

Signaling Pathways Modulated by ADPRT-IN-1

ADPRT-IN-1 primarily impacts the DNA Damage Response (DDR) pathway. By inhibiting PARP1, it disrupts the repair of single-strand breaks, which has significant downstream consequences, especially in cells with compromised homologous recombination.

Diagram of PARP1-Mediated DNA Repair and Inhibitor Action

Caption: Mechanism of ADPRT-IN-1 in the DNA damage response pathway.

Experimental Protocols for Target Validation

Validating the cellular targets of ADPRT-IN-1 requires a multi-faceted approach, combining biochemical assays to measure enzymatic inhibition with cell-based assays to confirm target engagement and downstream effects.

Biochemical PARP Enzyme Inhibition Assay

This assay measures the ability of ADPRT-IN-1 to inhibit the enzymatic activity of purified PARP1 in vitro.

-

Objective: To determine the IC50 of ADPRT-IN-1 for PARP1.

-

Methodology:

-

Plate Preparation: Use a 384-well plate suitable for chemiluminescent detection.[13]

-

Reagent Preparation:

-

Prepare a stock solution of ADPRT-IN-1 in DMSO and create serial dilutions.

-

Prepare a solution of purified recombinant PARP1 enzyme in assay buffer.

-

Prepare a solution containing the PARP substrate, NAD+, and activated DNA.[13]

-

-

Assay Procedure:

-

Add diluted ADPRT-IN-1 or vehicle control to appropriate wells.

-

Add the purified PARP1 enzyme to all wells.

-

Incubate for 15 minutes at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding the NAD+/DNA solution.

-

Incubate at 30°C for 60 minutes.

-

-

Detection:

-

Stop the reaction and measure the amount of PARylation using an ELISA-based method with an anti-PAR antibody or measure remaining NAD+ using a chemiluminescent kit.[13]

-

-

Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of ADPRT-IN-1 to its target protein (e.g., PARP1) in intact cells by measuring changes in the protein's thermal stability.[14]

-

Objective: To validate target engagement of ADPRT-IN-1 in a cellular context.

-

Methodology:

-

Cell Treatment: Treat cultured cells with ADPRT-IN-1 or a vehicle control for a specified duration.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Protein Detection: Quantify the amount of soluble PARP1 in each sample using Western blotting or ELISA.[13]

-

Data Analysis: Plot the amount of soluble PARP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of ADPRT-IN-1 indicates target engagement and stabilization.[13]

-

Western Blot for Cellular PARP Activity (PARylation)

This assay assesses the ability of ADPRT-IN-1 to inhibit PARP activity within the cell by measuring the levels of poly(ADP-ribose) (PAR), the product of the enzymatic reaction.[4]

-

Objective: To measure the downstream functional effect of PARP inhibition in cells.

-

Methodology:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of ADPRT-IN-1 or vehicle for 1 hour.

-

Induce DNA damage by treating cells with an agent like H2O2 for 10 minutes.[4]

-

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration using a BCA assay.

-

Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with a primary antibody against PAR. Use a loading control antibody like anti-Actin.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using a chemiluminescent substrate. A reduction in the high molecular weight smear, which represents PARylation, indicates successful inhibition of PARP activity by ADPRT-IN-1.[4]

-

Diagram of Experimental Workflow for Target Identification

Caption: Workflow for the identification and validation of ADPRT-IN-1 targets.

Conclusion

The development of ADP-ribosyltransferase inhibitors like ADPRT-IN-1 represents a significant advancement in targeted cancer therapy. A thorough understanding of their cellular targets, binding affinities, and impact on signaling pathways is paramount for their effective clinical application. This guide outlines the core principles and methodologies required for the comprehensive investigation of such inhibitors. By employing a combination of biochemical and cellular assays, researchers can robustly validate target engagement, elucidate mechanisms of action, and identify potential off-target effects, thereby accelerating the translation of promising compounds from the laboratory to the clinic.

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP1 - Wikipedia [en.wikipedia.org]

- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 7. Olaparib - Wikipedia [en.wikipedia.org]

- 8. urology-textbook.com [urology-textbook.com]

- 9. Olaparib - NCI [cancer.gov]

- 10. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 11. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: The Impact of ADPRT-IN-1 on Genomic Stability in Cancer Cells

An Examination of a Novel Therapeutic Avenue

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "ADPRT-IN-1" and its direct impact on genomic stability in cancer cells is not available in the public domain as of the latest updates. This guide, therefore, will address the core concepts of targeting ADP-ribosylation pathways and their broader implications for genomic instability in cancer, providing a foundational framework for understanding the potential mechanisms of a hypothetical inhibitor like ADPRT-IN-1.

Executive Summary

Genomic instability is a fundamental characteristic of most cancers, driving tumor initiation, progression, and the development of therapeutic resistance.[1] The DNA Damage Response (DDR) network is a critical cellular surveillance system that maintains genomic integrity. A key family of enzymes within this network is the Poly (ADP-ribose) polymerases (PARPs), which play a pivotal role in DNA repair. Inhibiting these pathways has emerged as a promising anti-cancer strategy. This document explores the theoretical impact of a novel ADP-ribosyltransferase inhibitor, ADPRT-IN-1, on the genomic stability of cancer cells. We will delve into the potential mechanisms of action, relevant signaling pathways, and the experimental methodologies required to validate its efficacy and therapeutic potential.

The Role of ADP-Ribosylation in Genomic Stability

ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred to target proteins. This process is central to various cellular functions, most notably DNA repair.

Key Enzymes:

-

Poly (ADP-ribose) Polymerases (PARPs): A family of enzymes that detect DNA single-strand breaks (SSBs). Upon detection, PARPs synthesize and attach chains of poly (ADP-ribose) (PAR) to themselves and other nuclear proteins, recruiting DNA repair machinery to the site of damage.

-

ADP-ribosyltransferases (ARTs): A broader class of enzymes that includes PARPs and other transferases involved in various signaling pathways.

Inhibition of these enzymes, particularly PARP1, forms the basis of the concept of "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication.[2] These unrepaired DSBs are catastrophic for the cell, leading to genomic instability and ultimately cell death.[2]

Hypothetical Mechanism of Action for ADPRT-IN-1

Assuming ADPRT-IN-1 is a potent and selective inhibitor of a key ADP-ribosyltransferase involved in DNA repair, its primary impact on cancer cells would be the potentiation of genomic instability.

Proposed Signaling Pathway and Mechanism:

The following diagram illustrates the potential mechanism by which ADPRT-IN-1 could induce synthetic lethality in cancer cells with deficient homologous recombination repair.

Caption: Hypothetical mechanism of ADPRT-IN-1 inducing synthetic lethality.

Key Experiments to Elucidate the Impact of ADPRT-IN-1

To validate the proposed mechanism and quantify the effects of ADPRT-IN-1, a series of well-defined experiments would be necessary.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that would be generated from such studies.

Table 1: In Vitro Cytotoxicity of ADPRT-IN-1 in Cancer Cell Lines

| Cell Line | BRCA1/2 Status | ADPRT-IN-1 IC50 (nM) |

| MDA-MB-436 | BRCA1 mutant | 5 |

| SUM149PT | BRCA1 mutant | 8 |

| CAPAN-1 | BRCA2 mutant | 12 |

| MCF-7 | BRCA wild-type | >10,000 |

| MDA-MB-231 | BRCA wild-type | >10,000 |

Table 2: Quantification of DNA Damage upon ADPRT-IN-1 Treatment

| Cell Line | Treatment (24h) | γH2AX Foci per Cell (mean ± SD) |

| MDA-MB-436 | Vehicle | 5 ± 2 |

| MDA-MB-436 | ADPRT-IN-1 (10 nM) | 58 ± 15 |

| MCF-7 | Vehicle | 4 ± 1 |

| MCF-7 | ADPRT-IN-1 (10 nM) | 6 ± 3 |

Detailed Experimental Protocols

4.2.1 Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of ADPRT-IN-1 in various cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MDA-MB-436, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of ADPRT-IN-1 for 72 hours.

-

Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

-

Measure fluorescence and normalize to vehicle-treated controls.

-

Calculate IC50 values using non-linear regression analysis.

-

4.2.2 Immunofluorescence for DNA Damage Markers

-

Objective: To visualize and quantify DNA double-strand breaks (DSBs) through the detection of γH2AX foci.

-

Methodology:

-

Grow cells on coverslips and treat with ADPRT-IN-1 or vehicle for 24 hours.

-

Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount coverslips with a DAPI-containing medium to stain nuclei.

-

Image cells using a confocal microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

-

Experimental Workflow Diagram:

Caption: Workflow for evaluating ADPRT-IN-1's efficacy.

Broader Signaling Context and Potential for Combination Therapies

The DDR is a complex network of signaling pathways.[3] The efficacy of an ADP-ribosyltransferase inhibitor could be influenced by the status of other key signaling molecules.

Interacting Pathways:

-

ATM/ATR Signaling: Ataxia telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) are master kinases that respond to DSBs and replication stress, respectively. Crosstalk between PARP and ATM/ATR pathways is well-documented.

-

PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a role in cell survival and proliferation.[4] Its interaction with DDR pathways can influence cellular fate following DNA damage.

-

Notch Signaling: Dysregulated Notch signaling is implicated in many cancers and can affect cell differentiation and survival.[5]

Logical Relationship of Pathway Interplay:

Caption: ADPRT-IN-1's interaction with major signaling pathways.

This interplay suggests that combining ADPRT-IN-1 with inhibitors of other pathways, such as PI3K or Notch inhibitors, could lead to synergistic anti-cancer effects, particularly in tumors that are not reliant on HR deficiency for their survival.

Conclusion and Future Directions

While "ADPRT-IN-1" remains a hypothetical agent, the principles underlying its potential mechanism of action are firmly rooted in established cancer biology. The targeted inhibition of ADP-ribosylation, particularly in the context of synthetic lethality, represents a powerful strategy for treating cancers with specific DNA repair deficiencies. Future research on novel ADP-ribosyltransferase inhibitors should focus on rigorous preclinical validation, including detailed mechanistic studies, identification of predictive biomarkers beyond BRCA mutations, and exploration of rational combination therapies to overcome potential resistance mechanisms. The successful development of such agents holds the promise of expanding the arsenal (B13267) of precision medicines available to combat cancer.

References

- 1. Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Targeting of DNA Damage Response in Cancer | MDPI [mdpi.com]

- 3. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Notch signaling pathway - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and Initial Characterization of Novel ADPRT Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and strategies employed in the discovery and early-stage evaluation of novel ADP-ribosyltransferase (ADPRT), commonly known as Poly(ADP-ribose) Polymerase (PARP), inhibitors. It covers the foundational principles of PARP inhibition, key experimental protocols, and data interpretation, serving as a technical resource for professionals in oncology and drug development.

Introduction: The Rationale for PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1][2] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and synthesizing poly(ADP-ribose) (PAR) chains. This process recruits other DNA repair proteins to the site of damage, facilitating the Base Excision Repair (BER) pathway.[2][3][4]

The therapeutic strategy behind PARP inhibitors (PARPi) is rooted in the concept of synthetic lethality . In cancer cells with mutations in genes like BRCA1 or BRCA2, the Homologous Recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[5][6] When PARP is inhibited in these HR-deficient cells, SSBs are not repaired efficiently. During DNA replication, these unrepaired SSBs lead to replication fork collapse and the formation of DSBs.[6] Since the primary DSB repair pathway (HR) is already compromised, the accumulation of genomic damage becomes catastrophic, leading to selective cancer cell death.[6][7] This approach has led to the approval of several PARP inhibitors, including olaparib, rucaparib, and niraparib, for treating cancers with HR deficiencies.[5][8]

The Drug Discovery Workflow for Novel PARP Inhibitors

The discovery of new PARP inhibitors follows a structured, multi-stage process designed to identify and optimize potent and selective candidate molecules. This workflow begins with broad screening and progressively refines a smaller number of compounds.

Caption: Workflow for the discovery and characterization of novel PARP inhibitors.

Initial discovery often involves in silico techniques, such as pharmacophore-based docking, to virtually screen large compound libraries for potential inhibitory effects.[1][9][10] Promising virtual hits and compounds from high-throughput screens are then subjected to hit-to-lead optimization, where Structure-Activity Relationship (SAR) studies guide chemical modifications to improve potency.[1][11] This iterative process leads to the identification of a lead series for further optimization of pharmacological properties.

Signaling Pathway: Mechanism of PARP Inhibition and Synthetic Lethality

The central mechanism of PARP inhibitors involves two key actions: catalytic inhibition and "PARP trapping." Catalytic inhibitors compete with the natural substrate NAD+, preventing the synthesis of PAR chains and stalling SSB repair.[7][12] More importantly, many inhibitors lock the PARP enzyme onto the DNA at the site of the break. This "trapped" PARP-DNA complex is a significant physical obstacle to DNA replication, leading to DSBs.[6][7][13]

Caption: PARP's role in DNA repair and the synthetic lethality mechanism of PARP inhibitors.

Key Experimental Protocols for Inhibitor Characterization

The initial characterization of a novel PARP inhibitor requires a suite of assays to determine its potency, mechanism, and cellular effects.

These cell-free assays are the first step in quantifying the direct interaction between the inhibitor and the PARP enzyme.

A. ELISA-Based Activity Assay This assay measures the enzymatic activity of PARP by detecting the amount of PAR produced.

-

Principle : Histone proteins are coated onto a microplate. The PARP enzyme, the test inhibitor, and a biotin-labeled NAD+ substrate are added. PARP incorporates the biotin-NAD+ onto the histones. The amount of incorporated biotin (B1667282) is detected using Streptavidin-HRP and a chemiluminescent or colorimetric substrate.[14][15] A reduction in signal indicates PARP inhibition.

-

Protocol Outline :

-

Coat 96-well plate with histone proteins and block.

-

Add PARP1 or PARP2 enzyme along with serial dilutions of the test inhibitor.

-

Initiate the reaction by adding a biotinylated-NAD+ mixture. Incubate for 1-2 hours.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate.

-

Wash the plate and add a chemiluminescent or colorimetric HRP substrate.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate IC50 values by plotting the signal versus inhibitor concentration.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel PARP1/NRP1 dual-targeting inhibitors with strong antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancerresearchuk.org [cancerresearchuk.org]

- 9. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

Unraveling PARP Trapping: A Technical Guide to a Novel Anti-Cancer Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of anti-cancer therapeutics, particularly for tumors harboring deficiencies in DNA repair pathways. While initially developed as enzymatic inhibitors, a more profound and potent mechanism of action has been elucidated: PARP trapping. This phenomenon, where the PARP enzyme is "trapped" on DNA at the site of damage, has been shown to be a greater driver of cytotoxicity than the mere inhibition of its catalytic activity. This technical guide provides an in-depth exploration of the core mechanism of PARP trapping, methodologies for its quantification, and a comparative analysis of the trapping potencies of various clinical PARP inhibitors. Detailed experimental protocols and visual representations of key pathways and workflows are presented to equip researchers and drug development professionals with a comprehensive understanding of this critical anti-cancer strategy.

Introduction: Beyond Catalytic Inhibition to PARP Trapping

Poly(ADP-ribose) polymerase 1 (PARP1) and its close homolog PARP2 are central players in the DNA damage response (DDR).[1][2][3] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate NAD+.[4] This PARylation event serves as a scaffold to recruit other DNA repair factors to the lesion.[3][5] Following successful recruitment, PARP1 auto-PARylates, leading to its dissociation from the DNA and allowing the repair machinery to access the break.[6]

PARP inhibitors (PARPis) are small molecules that compete with NAD+ for the catalytic site of PARP enzymes, thereby inhibiting PAR synthesis.[7] The initial therapeutic rationale was that in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair would lead to the accumulation of double-strand breaks (DSBs) during replication, a synthetically lethal event.[7]

However, emerging evidence has revealed a more potent mechanism of action for many PARPis: PARP trapping .[8][9] This process involves the stabilization of the PARP-DNA complex, effectively "trapping" the PARP enzyme at the site of DNA damage.[8][9][10] This trapped PARP-DNA complex is a significant physical obstruction to DNA replication and transcription, proving to be more cytotoxic than the unrepaired SSBs resulting from catalytic inhibition alone.[8][11] Notably, the trapping potency of different PARP inhibitors can vary by orders of magnitude and does not always correlate with their catalytic inhibitory activity.[8][9][12] This distinction is a critical consideration in the development and clinical application of this class of drugs.

The Molecular Mechanism of PARP Trapping

The trapping of PARP1 on DNA by PARP inhibitors is a multifaceted process. While the inhibition of auto-PARylation, which is necessary for PARP1's release from DNA, is a contributing factor, it does not fully account for the significant differences in trapping abilities among various inhibitors.[6][13]

A key aspect of potent PARP trapping lies in the allosteric effects of inhibitor binding.[10] Certain PARP inhibitors induce conformational changes in the PARP1 protein that extend beyond the catalytic domain.[10] These allosteric changes are thought to strengthen the interaction between PARP1's DNA-binding domains and the damaged DNA, effectively locking the enzyme in place.[10] Structural studies have suggested that interactions between the inhibitor and specific residues within the NAD+ binding pocket can influence the conformation of the helical domain, which in turn impacts DNA binding affinity.[10][14]

The trapped PARP-DNA complex acts as a cytotoxic lesion, obstructing the progression of replication forks.[8][15] This leads to replication fork collapse and the formation of DSBs, which are particularly lethal to cancer cells with compromised HR repair pathways.[7][11]

Caption: Mechanism of PARP trapping by PARP inhibitors.

Quantitative Analysis of PARP Trapping Potency

The ability to quantify the PARP trapping potency of different inhibitors is crucial for their preclinical and clinical development. Various assays have been developed to measure the stabilization of the PARP-DNA complex. The table below summarizes the relative PARP trapping and catalytic inhibition potencies of several clinically relevant PARP inhibitors.

| PARP Inhibitor | Relative PARP Trapping Potency | Relative Catalytic Inhibition Potency (IC50) | Key References |

| Talazoparib | Strongest | Potent | [7][8][9] |

| Niraparib | Strong | Potent | [8][9][12] |

| Olaparib | Moderate | Potent | [8][9][12] |

| Rucaparib | Moderate | Potent | [8][16] |

| Veliparib | Weakest | Potent | [8][9][12] |

Note: The relative potencies are a consensus from multiple studies and may vary depending on the specific assay and cell line used.

Experimental Protocols for Measuring PARP Trapping

Accurate and reproducible measurement of PARP trapping is essential for evaluating novel PARP inhibitors. The following sections provide detailed methodologies for two widely used assays: the biochemical fluorescence polarization assay and the cell-based chromatin fractionation assay.

Biochemical PARP Trapping Assay via Fluorescence Polarization

This in vitro assay provides a quantitative measure of an inhibitor's ability to trap purified PARP1 on a fluorescently labeled DNA oligonucleotide.

Principle: A fluorescently labeled DNA oligonucleotide tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When PARP1 binds to the DNA, the larger complex tumbles more slowly, leading to a high FP signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing the FP signal to decrease. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[17][18][19]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).

-

Dilute recombinant human PARP1 enzyme to the desired concentration in the reaction buffer.

-

Dilute a fluorescently labeled DNA oligonucleotide (e.g., with a 5' FAM label) containing a single-strand break to the desired concentration in the reaction buffer.

-

Prepare a stock solution of NAD+ in the reaction buffer.

-

Prepare serial dilutions of the test PARP inhibitor in the reaction buffer.

-

-

Assay Procedure (384-well plate format):

-

Add the reaction buffer to all wells.

-

Add the PARP inhibitor dilutions to the test wells. Add buffer or DMSO as a control.

-

Add the PARP1 enzyme to all wells except the "no enzyme" control.

-

Add the fluorescently labeled DNA oligonucleotide to all wells.

-

Incubate the plate at room temperature for 30 minutes to allow for PARP1-DNA binding.

-

Initiate the PARylation reaction by adding NAD+ to all wells except the "no NAD+" control.

-

Incubate the plate at room temperature for 60 minutes.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

Calculate the change in millipolarization units (mP) for each inhibitor concentration relative to the controls.

-

Plot the mP values against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 for PARP trapping.

-

Caption: Workflow of a fluorescence polarization-based PARP trapping assay.

Cell-Based PARP Trapping Assay via Chromatin Fractionation

This method provides a physiologically relevant measure of PARP trapping by quantifying the amount of PARP1 associated with chromatin in treated cells.[20][21][22]

Principle: Cells are treated with a PARP inhibitor, optionally in combination with a DNA damaging agent to increase the number of PARP1 recruitment sites. The cells are then lysed and subjected to subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting.[20][21]

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, MDA-MB-436) in culture dishes and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of the PARP inhibitor for a specified time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).

-

Optional: To enhance the trapping signal, co-treat with a low dose of a DNA damaging agent, such as methyl methanesulfonate (B1217627) (MMS), for the final 1-2 hours of inhibitor treatment.

-

-

Chromatin Fractionation:

-

Harvest the cells and wash with ice-cold PBS.

-

Perform subcellular fractionation using a commercial kit or an established laboratory protocol. This typically involves sequential lysis steps with buffers of increasing stringency to isolate the cytoplasmic, soluble nuclear, and chromatin-bound fractions.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of the chromatin-bound fractions using a BCA or Bradford assay.

-

Normalize the protein amounts for each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against PARP1.

-

Probe the same membrane with a primary antibody against a chromatin marker, such as Histone H3, as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Perform densitometric analysis of the PARP1 and Histone H3 bands.

-

Normalize the PARP1 band intensity to the corresponding Histone H3 band intensity for each sample.

-

Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.

-

The DNA Damage Response Signaling Pathway and the Impact of PARP Trapping

The trapping of PARP1 at DNA lesions has profound consequences for the cellular response to DNA damage. The following diagram illustrates the central role of PARP1 in the DNA damage response and how PARP trapping disrupts this process, leading to the formation of cytotoxic DSBs.

Caption: The role of PARP1 in DNA repair and the consequences of PARP trapping.

Conclusion and Future Directions

PARP trapping represents a paradigm shift in our understanding of the mechanism of action of PARP inhibitors. The realization that the stabilization of the PARP-DNA complex is a major driver of cytotoxicity has significant implications for drug development and clinical practice. The differential trapping potencies among clinically approved PARP inhibitors underscore the importance of considering this property when selecting therapies for specific cancer types and in the design of novel inhibitors.

Future research in this area will likely focus on:

-

Developing more sensitive and high-throughput assays for measuring PARP trapping in both preclinical models and clinical samples.

-

Further elucidating the structural basis for the differential trapping abilities of various inhibitors to guide the rational design of next-generation PARPis with optimized trapping properties.

-

Investigating the interplay between PARP trapping and other DNA repair pathways to identify novel combination therapies that can overcome resistance to PARP inhibitors.

A thorough understanding of PARP trapping is indispensable for harnessing the full therapeutic potential of this important class of anti-cancer agents. This guide provides a foundational resource for researchers and clinicians working to advance the field of targeted cancer therapy.

References

- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for allosteric PARP-1 retention on DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. portlandpress.com [portlandpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Role of ADPRT-IN-1 in Modulating Cell Cycle Progression

A Note to the Reader: Publicly available scientific literature and chemical databases do not contain specific information on a molecule designated "ADPRT-IN-1". This name may represent an internal compound code, a very recent discovery not yet published, or a potential misnomer.

Therefore, this document serves as a comprehensive technical guide and template outlining the established role of ADP-ribosyltransferase (ADPRT), specifically Poly(ADP-ribose) Polymerase (PARP) inhibitors, in the modulation of cell cycle progression. The methodologies, data representations, and signaling pathways described herein are based on extensive research on well-characterized PARP inhibitors and provide a robust framework for the investigation of novel compounds like the hypothetical "ADPRT-IN-1."

Introduction

ADP-ribosyltransferases are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and cell death. PARP1 and PARP2 are key members of this family that play a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism of "synthetic lethality" is particularly effective in cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1 or BRCA2 mutations.

Beyond their direct role in DNA repair, PARP inhibitors have been shown to modulate cell cycle progression through various mechanisms, including the induction of cell cycle arrest at different phases. This guide will delve into the molecular mechanisms by which PARP inhibitors influence the cell cycle, provide standardized protocols for assessing these effects, and present a framework for visualizing the involved signaling pathways.

Quantitative Data on the Effects of PARP Inhibitors on Cell Cycle Progression

The following tables summarize typical quantitative data obtained from studies on the effects of PARP inhibitors on the cell cycle distribution of cancer cell lines. The data is presented as a percentage of cells in each phase of the cell cycle (G1, S, and G2/M) after treatment with a PARP inhibitor.

Table 1: Cell Cycle Distribution in BRCA-Proficient Cancer Cells (e.g., U2OS) Treated with a PARP Inhibitor

| Treatment | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle (DMSO) | - | 45.2 ± 3.1 | 30.5 ± 2.5 | 24.3 ± 2.8 |

| PARP Inhibitor | 1 | 43.8 ± 2.9 | 32.1 ± 2.2 | 24.1 ± 2.5 |

| PARP Inhibitor | 10 | 35.1 ± 4.5 | 25.3 ± 3.8 | 39.6 ± 5.2 |

Table 2: Cell Cycle Distribution in BRCA-Deficient Cancer Cells (e.g., HCT116 p53-/-) Treated with a PARP Inhibitor

| Treatment | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle (DMSO) | - | 50.1 ± 4.2 | 28.7 ± 3.5 | 21.2 ± 3.1 |

| PARP Inhibitor | 1 | 48.9 ± 3.8 | 29.5 ± 3.1 | 21.6 ± 2.9 |

| PARP Inhibitor | 10 | 20.5 ± 5.1 | 15.8 ± 4.7 | 63.7 ± 6.3 |

Signaling Pathways Modulated by PARP Inhibitors in Cell Cycle Control

PARP inhibitors can induce cell cycle arrest, primarily at the G2/M phase, through the activation of DNA damage response (DDR) pathways. The accumulation of DSBs triggers the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2. Activated CHK1 and CHK2 phosphorylate and inactivate CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) required for entry into mitosis.

Experimental Protocols

Detailed methodologies for key experiments to assess the role of a novel ADPRT inhibitor, such as "ADPRT-IN-1," in modulating cell cycle progression are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

RNase A (10 mg/mL stock)

-

Propidium Iodide (1 mg/mL stock)

-

FACS buffer (PBS with 1% BSA)

Procedure:

-

Seed cells in 6-well plates and treat with the ADPRT inhibitor at various concentrations for the desired time (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and wash once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-old 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[1]

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells twice with PBS.[1]

-

Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[1]

-

Incubate at room temperature for 30 minutes in the dark.[1]

-

Analyze the samples on a flow cytometer.

-

Gate the cell population to exclude debris and aggregates and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for detecting changes in the expression and phosphorylation status of key cell cycle regulatory proteins following treatment with an ADPRT inhibitor.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-p21)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the ADPRT inhibitor as described for the flow cytometry experiment.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[2]

-

Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.[2]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2][3]

-

Block the membrane in blocking buffer for 1 hour at room temperature.[3]

-

Incubate the membrane with the primary antibody overnight at 4°C.[4]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[3]

In Vitro Kinase Assay for CDK Activity

This protocol can be used to measure the activity of specific cyclin-dependent kinases (e.g., CDK1) from cell lysates treated with an ADPRT inhibitor.

Materials:

-

Cell lysis buffer for kinase assays

-

Protein A/G agarose (B213101) beads

-

Anti-CDK1 antibody

-

Kinase reaction buffer

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

Immunoprecipitate CDK1 using an anti-CDK1 antibody and Protein A/G agarose beads.[5]

-

Wash the immunoprecipitates extensively with lysis buffer and then with kinase reaction buffer.

-

Resuspend the beads in kinase reaction buffer containing Histone H1 and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen to visualize the phosphorylated Histone H1.

-

Quantify the band intensity to determine the relative CDK1 kinase activity.

Conclusion

The study of novel ADPRT inhibitors like "ADPRT-IN-1" requires a multi-faceted approach to fully elucidate their effects on cell cycle progression. The experimental protocols and analytical frameworks provided in this guide offer a standardized methodology for characterizing the impact of such compounds on cell cycle distribution, the expression and activity of key regulatory proteins, and the underlying signaling pathways. The G2/M arrest induced by PARP inhibitors is a key component of their anti-cancer activity, and a thorough understanding of this process is crucial for the development of new and effective cancer therapies. The provided templates for data presentation and pathway visualization are intended to facilitate clear and concise communication of research findings in this important area of drug discovery.

References

An In-depth Technical Guide to the Enzymatic Inhibition Profile of a Selective PARP1 Inhibitor

Disclaimer: Publicly available scientific literature and databases do not contain specific information for a molecule designated "ADPRT-IN-1". The following guide has been constructed using a representative profile for a selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, based on data for similar compounds like Parp1-IN-15, to illustrate the expected characteristics and evaluation methodologies for such a molecule.[1]

This technical guide provides a comprehensive overview of the enzymatic inhibition profile of a selective PARP1 inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this class of therapeutic agents. The document details the inhibitor's potency, selectivity, and mechanism of action, supported by structured data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Data Presentation

The inhibitory activity of a selective PARP1 inhibitor is assessed through a variety of biochemical and cellular assays. The quantitative data, representing typical results for such a compound, are summarized below for clear comparison.

Table 1: Enzymatic Inhibition Profile

| Target Enzyme | IC50 (nM) | Description |

| PARP1 | 1.2 | Potent inhibition of the primary target enzyme.[1] |

| PARP2 | 35.7 | Demonstrates selectivity for PARP1 over PARP2.[1] |

| Tankyrase-1 | >10,000 | No significant off-target inhibition.[1] |

| Tankyrase-2 | >10,000 | No significant off-target inhibition.[1] |

Table 2: Cellular Activity Profile

| Assay | Cell Line | IC50 (nM) | Description |

| PARylation Inhibition | HeLa | 5.8 | Effective inhibition of PAR synthesis in a cellular context.[1] |

| Potentiation of Temozolomide | BxPC-3 | 2.1 | Enhances the cytotoxic effect of DNA-damaging agents.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. PARP1 Enzymatic Inhibition Assay (ELISA-based)

This assay quantifies the PARP1-catalyzed poly(ADP-ribosyl)ation (PARylation) of histones in the presence of an inhibitor.

-

Materials: Recombinant human PARP1, activated DNA, histone-coated 96-well plates, NAD+, inhibitor compound, anti-pADPr antibody, HRP-conjugated secondary antibody, TMB substrate, Stop Solution.

-

Procedure:

-

Coat a 96-well plate with histones and incubate overnight at 4°C.

-

Wash the plate with Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Add the PARP1 enzyme, activated DNA, and varying concentrations of the inhibitor to each well.

-

Initiate the reaction by adding NAD+ and incubate for 1 hour at room temperature.

-

Wash the plate to remove unreacted components.

-

Add a diluted anti-pADPr antibody to each well and incubate for 1 hour at room temperature.[1]

-

Wash the plate three times.

-

Add a diluted HRP-conjugated secondary antibody and incubate for 1 hour.[1]

-

Wash the plate four times.[1]

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction by adding Stop Solution.[1]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.[1]

-

2. Cellular PARylation Assay (Western Blot)

This assay measures the ability of the inhibitor to inhibit PARP1 activity within cells following induced DNA damage.

-

Materials: HeLa cells, DNA-damaging agent (e.g., H₂O₂), inhibitor compound, lysis buffer, primary antibody (anti-pADPr), HRP-conjugated secondary antibody, ECL Western Blotting Substrate.

-

Procedure:

-

Seed HeLa cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of the inhibitor for 1 hour.

-

Induce DNA damage by treating the cells with H₂O₂ for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-pADPr primary antibody overnight at 4°C.[1]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane four times with TBST.[1]

-

Detect the signal using an ECL substrate and image the blot.

-

Quantify the band intensities to determine the concentration-dependent inhibition of PARylation.

-

3. Kinase Selectivity Screening

To assess the selectivity of the inhibitor, it is screened against a panel of protein kinases. A common method is a radiometric assay that measures the transfer of a radioactive phosphate (B84403) from ATP to a substrate.

-

Materials: Purified kinases, corresponding substrates, ³³P-ATP, inhibitor compound, filter plates.

-

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and the inhibitor at a fixed concentration (e.g., 1 µM).

-

Initiate the reaction by adding ³³P-ATP.

-

Incubate the reaction for a specified time at 30°C.

-

Stop the reaction and spot the mixture onto filter plates to capture the phosphorylated substrate.

-

Wash the filter plates to remove unincorporated ³³P-ATP.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percent inhibition for each kinase relative to a DMSO control.

-

Mandatory Visualizations

PARP1 Signaling Pathway in DNA Repair

Caption: PARP1 activation at DNA damage sites and its inhibition.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for preclinical characterization of a PARP inhibitor.

References

Methodological & Application

Application Notes and Protocols for PARP1 Inhibitor in Cell Culture Studies

These application notes provide a detailed experimental protocol for the use of a PARP1 inhibitor in cell culture studies, targeting researchers, scientists, and drug development professionals. The focus is on elucidating the cellular effects of inhibiting Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme also known as NAD+ ADP-ribosyltransferase 1 (ADPRT1), which plays a critical role in DNA repair.[1][2]

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, particularly single-strand breaks.[2][3] Upon detecting a DNA lesion, PARP1 becomes catalytically active and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[4] This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the repair process.[1] Inhibition of PARP1 enzymatic activity can lead to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, this accumulation of DNA damage can lead to synthetic lethality and cell death.[3] PARP inhibitors can also trap PARP1 on DNA, further disrupting DNA replication and repair.

Mechanism of Action